An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydroquinolin-3-ol
An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrahydroquinolin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroquinolin-3-ol is a heterocyclic organic compound featuring a quinoline core structure partially saturated with a hydroxyl group at the 3-position. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile synthetic intermediate for a range of pharmacologically active agents. The presence of both a secondary amine and a secondary alcohol within a semi-rigid bicyclic framework provides a unique scaffold for creating diverse molecular architectures. Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic and analytical workflows. This guide provides a comprehensive overview of the known physical and chemical characteristics of 1,2,3,4-Tetrahydroquinolin-3-ol, complete with methodologies for their determination and insights into their relevance in a research and development setting.
Molecular and Chemical Identity
The foundational attributes of 1,2,3,4-Tetrahydroquinolin-3-ol are summarized in the table below, providing a snapshot of its chemical identity.
| Property | Value | Source |
| Chemical Name | 1,2,3,4-Tetrahydroquinolin-3-ol | IUPAC[1] |
| Synonyms | 3-hydroxy-1,2,3,4-tetrahydroquinoline, 1,2,3,4-Tetrahydro-3-quinolinol | [1] |
| CAS Number | 3418-45-9 | [1][2] |
| Molecular Formula | C₉H₁₁NO | [1][2] |
| Molecular Weight | 149.19 g/mol | [1] |
| InChI | InChI=1S/C9H11NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,8,10-11H,5-6H2 | [1][2] |
| SMILES | C1C(CNC2=CC=CC=C21)O | [1][2] |
Physicochemical Properties
The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and biological interactions. 1,2,3,4-Tetrahydroquinolin-3-ol is typically encountered as a solid at room temperature.
| Property | Value | Comments | Source |
| Physical Appearance | White to off-white crystalline powder; Colorless to pale yellow liquid or solid | The appearance can vary based on purity. | [2] |
| Melting Point | 160-165 °C | This range suggests the compound is a solid at standard conditions. | |
| Boiling Point | Data not available | Due to its relatively high melting point, decomposition may occur at higher temperatures under atmospheric pressure. | |
| Solubility | Sparingly soluble in water; Moderately soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | The hydroxyl and amino groups contribute to some water solubility, while the bicyclic aromatic structure allows for solubility in organic solvents. | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.3 (Computed) | This value indicates a moderate lipophilicity, suggesting the compound can partition between aqueous and lipid environments. | [1] |
| pKa | Data not available | The secondary amine is expected to be basic, while the hydroxyl group is weakly acidic. The exact pKa values would be crucial for understanding its ionization state at physiological pH. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, as well as signals for the protons on the saturated heterocyclic ring. The protons at C2, C3, and C4 will exhibit complex splitting patterns due to diastereotopicity and coupling with each other. The chemical shifts and coupling constants of these protons would provide valuable information about the conformation of the tetrahydroquinoline ring.
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¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon bearing the hydroxyl group (C3) and the aromatic carbons resonating at characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3,4-Tetrahydroquinolin-3-ol will be characterized by absorption bands corresponding to its key functional groups:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
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N-H stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.
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C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.
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C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.
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C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O stretch: An absorption in the 1050-1250 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (149.19). Fragmentation patterns will likely involve the loss of the hydroxyl group, as well as fragmentation of the tetrahydroquinoline ring, providing further structural confirmation.
Experimental Protocols for Physical Property Determination
For researchers needing to experimentally verify or determine the physical properties of 1,2,3,4-Tetrahydroquinolin-3-ol, the following established methodologies are recommended.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 1-3 mg of 1,2,3,4-Tetrahydroquinolin-3-ol into a standard aluminum DSC pan.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
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Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
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Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 200 °C).
-
Record the heat flow as a function of temperature.
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-
Data Analysis: The melting point is typically determined as the onset temperature of the melting endotherm. The peak temperature and the area under the curve (enthalpy of fusion) can also provide valuable information about the sample's purity and crystallinity.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent. It involves saturating the solvent with the solute and then measuring the concentration of the dissolved compound.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 1,2,3,4-Tetrahydroquinolin-3-ol to a known volume of the desired solvent (e.g., water, methanol, DMSO) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated solution and determine the concentration of 1,2,3,4-Tetrahydroquinolin-3-ol using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Shake-Flask Method for Solubility Determination.
pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a reliable method for determining the pKa of ionizable groups, such as the secondary amine in 1,2,3,4-Tetrahydroquinolin-3-ol. It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Step-by-Step Methodology:
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Solution Preparation: Prepare a solution of 1,2,3,4-Tetrahydroquinolin-3-ol of known concentration in a suitable solvent (typically water or a water-cosolvent mixture).
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a thermostatted vessel with a stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve, or more accurately by analyzing the first or second derivative of the curve to identify the equivalence point.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Safety and Handling
1,2,3,4-Tetrahydroquinolin-3-ol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
1,2,3,4-Tetrahydroquinolin-3-ol is a valuable building block in synthetic and medicinal chemistry. While some of its fundamental physical properties are qualitatively described, there is a notable lack of precise, experimentally determined data in the public domain. This guide has outlined the known properties and provided detailed, field-proven methodologies for their experimental determination. Researchers and drug development professionals are encouraged to utilize these protocols to generate robust and reliable data, which will ultimately facilitate the effective application of this promising chemical entity in their research endeavors.
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